REACTION_CXSMILES
|
[OH-].[Na+].FC(F)(F)C([O-])=O.[S:10]1[C:14]2[C:15]3([CH2:23][CH2:22][NH2+:21][CH2:20][CH2:19]3)[O:16][CH2:17][CH2:18][C:13]=2[CH:12]=[CH:11]1>ClCCl>[S:10]1[C:14]2[C:15]3([CH2:23][CH2:22][NH:21][CH2:20][CH2:19]3)[O:16][CH2:17][CH2:18][C:13]=2[CH:12]=[CH:11]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
220.36 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
4′,5′-dihydrospiro[piperidine-4,7′-thieno[2,3-c]pyran]-1-ium trifluoroacetate
|
Quantity
|
285 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])(F)F.S1C=CC2=C1C1(OCC2)CC[NH2+]CC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the resulting mixture is stirred till a biphasic mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with dichloromethane (2×200 mL)
|
Type
|
CONCENTRATION
|
Details
|
Combined organics are concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain a thick oil which
|
Type
|
CUSTOM
|
Details
|
is triturated with water
|
Type
|
CUSTOM
|
Details
|
to obtain a light yellow precipitate
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered
|
Type
|
WASH
|
Details
|
washed with water (300 mL) and hexane (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 35° C. for 20 hr
|
Duration
|
20 h
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC2=C1C1(OCC2)CCNCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |